n-(1-(Cyclopentylamino)-1-oxopropan-2-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(1-(Cyclopentylamino)-1-oxopropan-2-yl)furan-2-carboxamide: is a compound that belongs to the class of furan carboxamides. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and environmental science .
Vorbereitungsmethoden
The synthesis of n-(1-(Cyclopentylamino)-1-oxopropan-2-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with cyclopentylamine and a suitable acylating agent. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
n-(1-(Cyclopentylamino)-1-oxopropan-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, resulting in the formation of alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of n-(1-(Cyclopentylamino)-1-oxopropan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, its antiviral activity against influenza viruses is attributed to its ability to inhibit viral replication by targeting viral proteins and enzymes . The compound’s structure-activity relationship studies have shown that modifications to the furan ring and the amide group can significantly influence its biological activity .
Vergleich Mit ähnlichen Verbindungen
n-(1-(Cyclopentylamino)-1-oxopropan-2-yl)furan-2-carboxamide can be compared with other furan carboxamide derivatives such as:
Fenfuram: A fungicide used in the 1980s, known for its photochemical reactivity.
Boscalid: A modern fungicide with higher biological activity and broader action spectrum.
Methfuroxam: Another furan carboxamide derivative with unique chemical properties.
These compounds share similar structural features but differ in their specific applications and biological activities. The uniqueness of this compound lies in its potential as an antiviral agent and its diverse reactivity in chemical reactions.
Eigenschaften
Molekularformel |
C13H18N2O3 |
---|---|
Molekulargewicht |
250.29 g/mol |
IUPAC-Name |
N-[1-(cyclopentylamino)-1-oxopropan-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-9(12(16)15-10-5-2-3-6-10)14-13(17)11-7-4-8-18-11/h4,7-10H,2-3,5-6H2,1H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
BOXWZYVFNIQWIT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC1CCCC1)NC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.